molecular formula C151H219F3N42O49S B6295800 (Des-Thr7)-Glucagon Trifluoroacetate CAS No. 1802078-28-9

(Des-Thr7)-Glucagon Trifluoroacetate

Cat. No. B6295800
CAS RN: 1802078-28-9
M. Wt: 3495.7 g/mol
InChI Key: SGSPPECWJFSANB-IYXYCECMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Des-Thr7)-Glucagon Trifluoroacetate (DTG-TFA) is a synthetic peptide derived from the naturally occurring glucagon hormone. It is a potent agonist of the glucagon-like peptide 1 (GLP-1) receptor, and has been studied for its potential therapeutic applications in the treatment of diabetes and obesity. DTG-TFA has been found to have a number of advantages over other glucagon-like peptides due to its high binding affinity and selectivity for the GLP-1 receptor. In addition, DTG-TFA has been shown to have a number of biochemical and physiological effects, which can be utilized for a variety of laboratory experiments and research applications. We will also discuss the possible future directions for research into DTG-TFA.

Advantages and Limitations for Lab Experiments

(Des-Thr7)-Glucagon Trifluoroacetate has a number of advantages over other glucagon-like peptides for laboratory experiments. It has a high binding affinity and selectivity for the GLP-1 receptor, and is stable in aqueous solution. In addition, it is relatively easy to synthesize and can be used in a variety of assays. The main limitation of (Des-Thr7)-Glucagon Trifluoroacetate for laboratory experiments is that it is not as potent as other glucagon-like peptides, and therefore may require higher concentrations in order to achieve the desired effect.

Future Directions

(Des-Thr7)-Glucagon Trifluoroacetate has a number of potential future directions for research. It may be studied for its potential therapeutic applications in the treatment of diabetes and obesity. In addition, it may be studied to determine its effects on other physiological processes, such as cardiovascular function and bone metabolism. Furthermore, it may be studied to determine its effects on other GPCRs, such as the GIP and GLP-2 receptors. Finally, it may be studied to determine its effects on other signaling pathways, such as the JAK/STAT and Wnt pathways.

Synthesis Methods

(Des-Thr7)-Glucagon Trifluoroacetate is synthesized from the naturally occurring glucagon hormone by a process known as solid-phase peptide synthesis (SPPS). In this process, a peptide is synthesized one amino acid at a time, with each amino acid being attached to a solid support. The peptide is then cleaved from the solid support and purified. The synthesis of (Des-Thr7)-Glucagon Trifluoroacetate involves the selective replacement of the threonine residue at position 7 with a des-threonine residue. This modification is necessary for (Des-Thr7)-Glucagon Trifluoroacetate to have a high binding affinity and selectivity for the GLP-1 receptor.

Scientific Research Applications

(Des-Thr7)-Glucagon Trifluoroacetate has been studied for its potential therapeutic applications in the treatment of diabetes and obesity. It has been found to have a number of advantages over other glucagon-like peptides due to its high binding affinity and selectivity for the GLP-1 receptor. In addition, (Des-Thr7)-Glucagon Trifluoroacetate has been shown to have a number of biochemical and physiological effects, which can be utilized for a variety of laboratory experiments and research applications.

properties

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C149H218N42O47S.C2HF3O2/c1-71(2)51-95(130(220)172-94(46-50-239-10)129(219)180-102(59-113(155)203)140(230)191-120(76(9)197)147(237)238)175-135(225)101(57-81-63-163-87-28-18-17-27-85(81)87)179-128(218)93(42-45-112(154)202)173-145(235)118(73(5)6)190-139(229)100(54-78-25-15-12-16-26-78)178-136(226)103(60-115(205)206)181-127(217)92(41-44-111(153)201)167-121(211)74(7)166-124(214)89(30-21-48-161-148(156)157)168-125(215)90(31-22-49-162-149(158)159)170-143(233)108(68-194)188-138(228)105(62-117(209)210)182-131(221)96(52-72(3)4)174-132(222)97(55-79-32-36-83(198)37-33-79)176-126(216)88(29-19-20-47-150)169-142(232)107(67-193)186-133(223)98(56-80-34-38-84(199)39-35-80)177-137(227)104(61-116(207)208)183-144(234)109(69-195)187-134(224)99(53-77-23-13-11-14-24-77)184-146(236)119(75(8)196)189-114(204)65-164-123(213)91(40-43-110(152)200)171-141(231)106(66-192)185-122(212)86(151)58-82-64-160-70-165-82;3-2(4,5)1(6)7/h11-18,23-28,32-39,63-64,70-76,86,88-109,118-120,163,192-199H,19-22,29-31,40-62,65-69,150-151H2,1-10H3,(H2,152,200)(H2,153,201)(H2,154,202)(H2,155,203)(H,160,165)(H,164,213)(H,166,214)(H,167,211)(H,168,215)(H,169,232)(H,170,233)(H,171,231)(H,172,220)(H,173,235)(H,174,222)(H,175,225)(H,176,216)(H,177,227)(H,178,226)(H,179,218)(H,180,219)(H,181,217)(H,182,221)(H,183,234)(H,184,236)(H,185,212)(H,186,223)(H,187,224)(H,188,228)(H,189,204)(H,190,229)(H,191,230)(H,205,206)(H,207,208)(H,209,210)(H,237,238)(H4,156,157,161)(H4,158,159,162);(H,6,7)/t74-,75+,76+,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,118-,119-,120-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSPPECWJFSANB-IYXYCECMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CNC=N7)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C151H219F3N42O49S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Des-Thr7)-Glucagon Trifluoroacetate

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